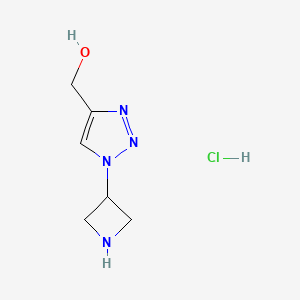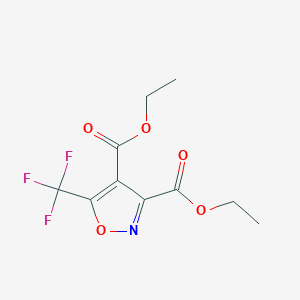
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Vue d'ensemble
Description
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (1-Br-TFMB) is a fluorinated benzene derivative that has recently garnered attention for its unique properties and potential applications in a variety of fields. It is a colorless, low-volatility liquid with a low boiling point and high solubility in common organic solvents. Its fluorine-rich structure provides a range of special properties, including high chemical stability, low reactivity, and high water solubility. 1-Br-TFMB has been studied in various fields, including organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is utilized in various synthetic pathways in organic chemistry. For instance, it is involved in the synthesis of oligomers through nucleophilic substitution, as demonstrated by Brooke and Mawson (1990), who replaced the para fluorine in 1-bromo-1-(pentafluorophenyl)ethene with sodium methoxide, leading to the formation of related compounds (Brooke & Mawson, 1990). Additionally, Esteves et al. (2007) explored its use in the selective radical cyclization of propargyl bromoethers to create tetrahydrofuran derivatives, highlighting its versatility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Role in Polymer and Material Science
In the field of polymer and material science, this compound plays a significant role. Gan et al. (2001) used 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a related compound, for the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene), demonstrating its application in the development of new materials with specific photoluminescence properties (Gan, Wang, Xu, Goh, & Gan, 2001).
Applications in Halogen Chemistry
The compound is also significant in studies involving halogen chemistry. Horio et al. (1996) investigated its behavior during the electrochemical fluorination of aromatic compounds, providing insights into its reactivity and transformation in halogenated environments (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Utility in Aromatic Compound Synthesis
Moreover, it finds utility in the synthesis of various aromatic compounds. Deacon and Farquharson (1976) highlighted its use in the synthesis and bromodemercuration of permercurated arenes, indicating its potential in creating complex aromatic structures (Deacon & Farquharson, 1976).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known that brominated and fluorinated benzene derivatives can participate in electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It is known that this compound is used in the synthesis of various organic compounds , suggesting that it may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (25900) and calculated lipophilicity (Log Po/w (iLOGP): 224) suggest that it may have good bioavailability .
Result of Action
Given its use in the synthesis of various organic compounds , it is likely that its action results in the formation of new chemical bonds and structures.
Action Environment
The action, efficacy, and stability of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a sealed, dry environment at room temperature .
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWGEYNHXVCHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)


![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)


![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)
![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)


![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)
